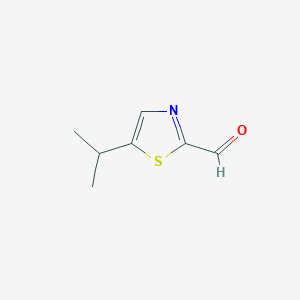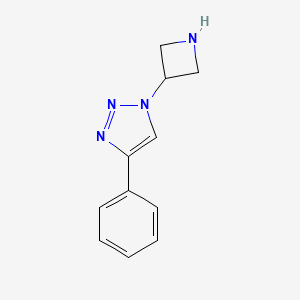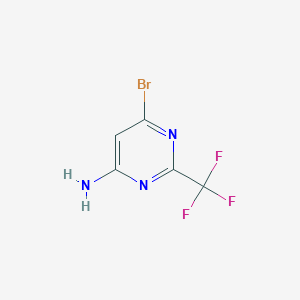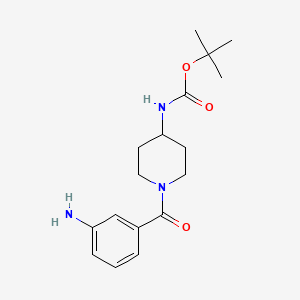
5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde
概要
説明
Thiazoles are a class of organic compounds that include a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their wide range of biological activities and are used in medicinal chemistry to develop new therapeutic agents .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the condensation of α-haloketones with thioamides . Another common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of thiazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the nitrogen and sulfur atoms in the ring contributes to the chemical reactivity and biological activity of thiazoles .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The type of reaction and the products formed can depend on the specific substituents present on the thiazole ring .Physical And Chemical Properties Analysis
Thiazoles are typically crystalline solids at room temperature, although their exact physical properties can vary depending on the specific substituents present . They are generally stable under normal conditions but can decompose when heated .科学的研究の応用
Antitumor Agents Design
Reactions involving compounds similar to 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde have led to the synthesis of new derivatives with potential antitumor activities. For instance, derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde were synthesized and evaluated for their antitumor properties, revealing compounds superior to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Material Chemistry and Molecular Modeling
Compounds structurally related to 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde have been explored for their potential in material chemistry and molecular modeling. Studies involve the synthesis of thiophene-substituted bis(5,4-d)thiazoles and their structure-physicochemical property relationships, highlighting applications in materials science due to unique UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Molecular Docking and Bioactivity Studies
Molecular docking and bioactivity studies have utilized compounds with similarities to 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde to investigate their potential interactions with biological targets. For example, FT-IR and FT-Raman investigation along with quantum chemical analysis and molecular docking studies of certain thiazole derivatives have provided insights into their potential pharmacological importance (Venil et al., 2021).
Synthesis of Biologically Active Derivatives
Research has also focused on synthesizing new derivatives from compounds structurally related to 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde, aiming to explore their biological activities. Studies have shown the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, indicating the versatility of thiazole-based compounds in medicinal chemistry (Bansal et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-propan-2-yl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)6-3-8-7(4-9)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGFEJAXQPDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461714-41-9 | |
| Record name | 5-(propan-2-yl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)

methanone hydrobromide](/img/structure/B1379121.png)
![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)




![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)